molecular formula C17H22N6O2 B14146421 2-N-methyl-6-(3-methylpiperidin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine CAS No. 713092-42-3

2-N-methyl-6-(3-methylpiperidin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine

Cat. No.: B14146421
CAS No.: 713092-42-3
M. Wt: 342.4 g/mol
InChI Key: HXKRKAASWHUDFR-UHFFFAOYSA-N
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Description

2-N-methyl-6-(3-methylpiperidin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-methyl-6-(3-methylpiperidin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines.

    Introduction of the Nitro Group: Nitration reactions using reagents like nitric acid or nitrating mixtures.

    Substitution Reactions: Introducing the piperidine and phenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.

    Purification: Employing techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-N-methyl-6-(3-methylpiperidin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-N-methyl-6-(3-methylpiperidin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine would involve its interaction with specific molecular targets. This could include:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Receptor Interaction: Modulating receptor functions.

    Pathway Modulation: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-N-methyl-6-(3-methylpiperidin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine: can be compared with other pyrimidine derivatives like:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the resulting biological activities. Its combination of functional groups may confer unique properties that are not present in other similar compounds.

Properties

CAS No.

713092-42-3

Molecular Formula

C17H22N6O2

Molecular Weight

342.4 g/mol

IUPAC Name

2-N-methyl-6-(3-methylpiperidin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine

InChI

InChI=1S/C17H22N6O2/c1-12-7-6-10-22(11-12)16-14(23(24)25)15(18)19-17(20-16)21(2)13-8-4-3-5-9-13/h3-5,8-9,12H,6-7,10-11H2,1-2H3,(H2,18,19,20)

InChI Key

HXKRKAASWHUDFR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)N(C)C3=CC=CC=C3

solubility

4.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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